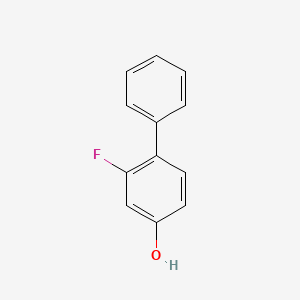

3-Fluoro-4-phenylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363421 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477860-13-2 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-phenylphenol chemical properties

An In-depth Technical Guide to 3-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis, analytical methodologies, and predicted biological activities of this compound. The information is structured to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

This compound, also known as 2-Fluoro[1,1'-biphenyl]-4-ol, is an aromatic organic compound.[1] Its structure consists of a biphenyl backbone with a fluorine atom and a hydroxyl group substitution on one of the phenyl rings. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉FO | [1][2] |

| Molecular Weight | 188.20 g/mol | [1][2] |

| CAS Number | 477860-13-2 | [1] |

| Alternate CAS | 84376-21-6 (for 2-Fluoro-4-phenylphenol) | [2] |

| Appearance | Not specified, likely a solid at room temperature. | |

| Purity | Available up to 96% | [3] |

Spectral and Computational Data

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-4-phenylphenol | [2] |

| InChI | InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | [2] |

| InChIKey | YTFYLPMGFTYAPF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | [2] |

| XLogP3 | 3.4 | [2] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a highly probable and widely used method is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[4]

Proposed Synthesis: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for synthesizing the parent compound, 4-phenylphenol.[4][5]

Reaction: The proposed synthesis involves the palladium-catalyzed coupling of phenylboronic acid with 3-fluoro-4-iodophenol .

Reagents and Materials:

-

Phenylboronic acid

-

3-Fluoro-4-iodophenol (or 4-bromo-2-fluorophenol)

-

Palladium catalyst (e.g., 10% Palladium on carbon, Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent (e.g., Water, Toluene, Dimethoxyethane)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hot plate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Methodology:

-

Setup: To a round-bottom flask, add the aryl halide (e.g., 3-fluoro-4-iodophenol), phenylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).

-

Solvent and Catalyst: Add the chosen solvent and the palladium catalyst (typically 1-5 mol %).

-

Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.[4] Reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel.

Caption: Proposed Suzuki coupling workflow for synthesizing this compound.

Analytical Methods

The analysis of this compound, particularly in complex matrices, would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for detecting and quantifying similar phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing volatile and thermally stable compounds. Given that related nitrophenols are analyzed by GC, this is a viable technique.[6]

Experimental Protocol Outline:

-

Sample Preparation: For environmental or biological samples, a multi-step process is required.

-

Extraction: Ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the sample matrix (e.g., water, soil, tissue).

-

Derivatization (Optional but common): The phenolic hydroxyl group is often derivatized (e.g., silylation) to increase volatility and improve chromatographic peak shape.

-

-

GC Separation: The prepared sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Caption: General workflow for the analysis of phenolic compounds using GC-MS.

Biological Activity and Relevance

No direct experimental data on the biological activity of this compound was found. However, based on structure-activity relationships (SAR) of related phenolic and biphenyl compounds, we can infer its potential activities.

Predicted Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes.[7] The functionalization of natural phenols, particularly through halogenation, has been shown to be an effective strategy for enhancing their biological activity.[8] For instance, chlorination and bromination of thymol increase its antimicrobial potency significantly.[8] The presence of a fluorine atom in this compound—a highly electronegative and lipophilic substituent—is predicted to enhance its antimicrobial properties compared to the parent 4-phenylphenol.[7]

Potential Endocrine-Disrupting Activity

The parent compound, 4-phenylphenol, is a known endocrine-disrupting chemical (EDC) that acts as an agonist for the estrogen receptor (ER) alpha and an antagonist for the androgen receptor (AR).[9][10] It is frequently monitored in environmental and food samples for this reason. The introduction of a fluorine atom onto the phenolic ring could modulate this receptor-binding activity. The effect is not easily predictable without experimental data, as the fluorine could alter binding affinity and orientation within the receptor's ligand-binding pocket.[7] Therefore, this compound should be considered a potential EDC that warrants experimental investigation.

Caption: Predicted biological interaction pathways for this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazard classifications of related phenylphenols, the compound should be handled with care.[11][12][13]

-

Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13] May be toxic to aquatic life with long-lasting effects (H411).[11]

-

Precautionary Measures:

This guide serves as a technical summary based on available data and established scientific principles. All predictions regarding synthesis and biological activity require experimental validation.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2-Fluoro-4-phenylphenol | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 6. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Proposed Synthetic Route for the Transformation of Flurbiprofen to 3-Fluoro-4-phenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical multi-step synthesis for the conversion of Flurbiprofen to 3-Fluoro-4-phenylphenol. To the best of our knowledge, this specific transformation has not been reported in the peer-reviewed literature. The proposed pathways are based on well-established, fundamental organic chemistry reactions. The experimental protocols provided are generalized and would require significant optimization and validation in a laboratory setting.

Introduction

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized molecule with the chemical name 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.[1] Its structural analogue, this compound, is a valuable building block in medicinal chemistry and materials science. This technical guide proposes two plausible, albeit theoretical, synthetic pathways for the conversion of Flurbiprofen to this compound. The core of this transformation involves the strategic removal of the propionic acid side chain and the introduction of a hydroxyl group at the C1 position of the biphenyl ring. This document provides a detailed, step-by-step hypothetical protocol for the proposed syntheses, along with visualizations of the chemical pathways and experimental workflows.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, each involving a series of well-established organic reactions.

Pathway 1: Hunsdiecker Decarboxylation, Elimination, and Oxidative Cleavage

This pathway hinges on the initial decarboxylation of Flurbiprofen via a Hunsdiecker-type reaction, followed by elimination to form a vinylarene, and subsequent oxidative cleavage to the desired phenol.

Pathway 2: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

This alternative route involves an intramolecular Friedel-Crafts acylation to form a cyclic ketone, which then undergoes a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the target phenol.

Data Presentation: Summary of Proposed Reactions

The following table summarizes the key transformations, reagents, and expected, though theoretical, yields for each step in the proposed synthetic pathways.

| Pathway | Step | Reaction Type | Key Reagents | Intermediate Product | Theoretical Yield Range (%) |

| 1 | 1a | Salt Formation | Silver(I) oxide | Silver 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate | 90-98 |

| 1 | 1b | Hunsdiecker Reaction | Bromine in CCl4 | 1-(1-Bromoethyl)-2-fluoro-4-phenylbenzene | 50-70 |

| 1 | 2 | Elimination | Potassium tert-butoxide (t-BuOK) | 2-Fluoro-4-vinyl-[1,1'-biphenyl] | 70-85 |

| 1 | 3 | Oxidative Cleavage | Ozone, Sodium borohydride | This compound | 40-60 |

| 2 | 1 | Acyl Chloride Formation | Thionyl chloride (SOCl2) | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride | 90-95 |

| 2 | 2 | Friedel-Crafts Acylation | Aluminum chloride (AlCl3) | 9-Fluoro-10-methyl-10,11-dihydrodibenzo[a,c]cyclohepten-5-one | 60-75 |

| 2 | 3 | Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Ester Intermediate | 70-85 |

| 2 | 4 | Hydrolysis | Sodium hydroxide (NaOH), then HCl | This compound | 85-95 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthetic pathways.

Pathway 1: Hunsdiecker-Elimination-Oxidative Cleavage

Step 1a: Synthesis of Silver 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate

-

In a flask protected from light, dissolve Flurbiprofen (1.0 eq) in a minimal amount of warm aqueous ammonia.

-

Add a solution of silver nitrate (1.0 eq) in water dropwise with stirring.

-

Cool the mixture in an ice bath to precipitate the silver salt.

-

Collect the precipitate by vacuum filtration, wash with cold water and then acetone, and dry thoroughly under vacuum in the dark.

Step 1b: Hunsdiecker Reaction to form 1-(1-Bromoethyl)-2-fluoro-4-phenylbenzene

-

Suspend the dry silver salt of Flurbiprofen (1.0 eq) in anhydrous carbon tetrachloride (CCl4) under a nitrogen atmosphere and protect from light.

-

Slowly add a solution of bromine (1.0 eq) in CCl4 dropwise to the suspension with vigorous stirring.

-

After the addition is complete, gently reflux the mixture until the evolution of CO2 ceases and the color of bromine disappears.

-

Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

-

Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Elimination to form 2-Fluoro-4-vinyl-[1,1'-biphenyl]

-

Dissolve 1-(1-Bromoethyl)-2-fluoro-4-phenylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of potassium tert-butoxide (1.2 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting vinylarene by column chromatography.

Step 3: Oxidative Cleavage to this compound

-

Dissolve 2-Fluoro-4-vinyl-[1,1'-biphenyl] (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add sodium borohydride (2.0 eq) in portions at -78 °C and allow the mixture to slowly warm to room temperature.

-

Stir for 12 hours at room temperature.

-

Carefully quench the reaction with acidic water (e.g., 1 M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Pathway 2: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

Step 1: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride

-

To a solution of Flurbiprofen (1.0 eq) in an inert solvent such as dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude acyl chloride (1.0 eq) in a suitable solvent like dichloromethane or nitrobenzene.

-

Cool the solution to 0 °C and add aluminum chloride (AlCl3) (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Pour the reaction mixture carefully into a mixture of crushed ice and concentrated HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the cyclic ketone by column chromatography.

Step 3: Baeyer-Villiger Oxidation

-

Dissolve the cyclic ketone (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester intermediate.

Step 4: Hydrolysis to this compound

-

Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (e.g., 2 M).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Proposed Synthetic Pathway 1 from Flurbiprofen.

Caption: Proposed Synthetic Pathway 2 from Flurbiprofen.

Caption: Experimental Workflow for Synthesis Development.

References

An In-depth Technical Guide to 3-Fluoro-4-phenylphenol (CAS 477860-13-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-phenylphenol, with the Chemical Abstracts Service (CAS) number 477860-13-2, is a fluorinated biphenyl derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound. However, it is important to note that publicly accessible, in-depth experimental data specifically for this compound is limited. This document summarizes the fundamental properties and provides context based on structurally related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 477860-13-2 | - |

| Molecular Formula | C₁₂H₉FO | - |

| Molecular Weight | 188.20 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | - |

| InChI | InChI=1S/C12H9FO/c13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)14/h1-8,14H | - |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, based on the synthesis of structurally similar biaryl compounds, a potential synthetic route could involve a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura coupling reaction between a protected 3-fluoro-4-halophenol and phenylboronic acid. A generalized workflow for such a synthesis is depicted below.

Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.

General Experimental Protocol (Hypothetical)

Materials:

-

Protected 3-fluoro-4-halophenol (e.g., 1-bromo-2-fluoro-4-(methoxymethoxy)benzene)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Anhydrous solvent (e.g., Toluene)

-

Deprotecting agent (e.g., Hydrochloric acid)

Procedure:

-

In an inert atmosphere, dissolve the protected 3-fluoro-4-halophenol, phenylboronic acid, and base in the solvent.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude protected product by column chromatography.

-

Dissolve the purified intermediate in a suitable solvent and add the deprotecting agent.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Perform a workup and purify the final product, this compound, by recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. The specific conditions, including the choice of protecting group, catalyst, base, solvent, and reaction temperature, would require optimization.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the biological activities of other fluorinated phenols and biphenyl compounds have been reported, which may provide some insights into the potential areas of interest for this compound.

Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom can modulate these activities by altering the electronic properties and metabolic stability of the molecule. For instance, fluorination has been shown to enhance the antimicrobial potency of some phenolic compounds.

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of this compound. A general workflow for preliminary biological screening is outlined below.

Caption: General workflow for preliminary biological screening.

Spectral Data

No experimental spectral data (NMR, MS, IR) for this compound has been found in the public domain. Characterization of this compound would require the acquisition and interpretation of such data.

Conclusion

This compound (CAS 477860-13-2) is a chemical compound with potential for applications in drug discovery and materials science. However, there is a significant lack of publicly available, in-depth technical information. The synthesis of this compound could likely be achieved through established methods such as the Suzuki-Miyaura coupling. Its biological activity remains to be elucidated through systematic screening. This technical guide highlights the current knowledge gaps and provides a framework for future research on this compound. Researchers interested in this compound will need to undertake de novo synthesis, characterization, and biological evaluation to fully understand its properties and potential applications.

The Ascendant Role of Fluorinated Biphenyls in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of fluorinated biphenyl compounds, molecules that are demonstrating significant and diverse biological activities. The strategic incorporation of fluorine into the privileged biphenyl scaffold has unlocked new avenues in medicinal chemistry, leading to the development of potent and selective agents for a range of therapeutic targets. This document provides a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships, equipping researchers with the knowledge to navigate this promising chemical space.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] These modulations can lead to improved pharmacokinetic and pharmacodynamic properties, ultimately resulting in more effective and safer therapeutic agents.

The biphenyl moiety is considered a "privileged scaffold" in drug discovery, as it is a recurring structural motif in a multitude of biologically active compounds across various therapeutic areas.[3] Its rigid yet conformationally flexible nature allows it to effectively interact with a wide array of biological targets. The combination of fluorine's unique attributes with the versatile biphenyl framework has proven to be a powerful approach in the design of novel therapeutics.

Synthesis of Fluorinated Biphenyl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is frequently employed for the construction of fluorinated biphenyls.[4] This palladium-catalyzed reaction offers a robust and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids, tolerating a wide range of functional groups.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general guideline for the synthesis of fluorinated biphenyl compounds.[4]

Materials:

-

A fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

-

An appropriate arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate - K₂CO₃ or Potassium phosphate - K₃PO₄)

-

Solvent system (e.g., a mixture of 1,4-dioxane and water)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the fluorinated aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl compound.

Diverse Biological Activities of Fluorinated Biphenyls

Fluorinated biphenyl compounds have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation for fluorinated biphenyls is in the development of NNRTIs for the treatment of HIV-1. These compounds allosterically bind to the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA. The introduction of fluorine into the biphenyl scaffold has been shown to enhance metabolic stability and improve the safety profile of these inhibitors.

Table 1: Anti-HIV-1 Activity of Fluorinated Biphenyl-Diarylpyrimidines

| Compound | EC₅₀ (nM) vs. HIV-1 IIIB | CC₅₀ (µM) in MT-4 cells | Selectivity Index (SI) |

| Reference Compound | |||

| Efavirenz | 1.7 | >40 | >23,529 |

| Fluorinated Biphenyls | |||

| Compound A | 3.2 | 55 | 17,188 |

| Compound B | 1.8 | 117 | 65,000 |

| Compound C | 2.5 | >200 | >80,000 |

This protocol outlines a method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase.[3][5][6]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) template and Oligo(dT)₁₅ primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(dT)₁₅ primer.

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme and [³H]-dTTP.

-

Incubate the reaction at 37 °C for 1 hour.

-

Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

-

Wash the filters with TCA and ethanol.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Anticancer Activity: CYP17A1 Inhibitors

Fluorinated biphenyl compounds have emerged as potent inhibitors of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[7] Inhibition of CYP17A1 is a validated therapeutic strategy for the treatment of castration-resistant prostate cancer. The fluorine atoms in these inhibitors can form favorable interactions within the enzyme's active site, leading to enhanced potency.

Table 2: CYP17A1 Inhibitory Activity of Fluorinated Biphenyl Methylene Imidazoles

| Compound | 17α-Hydroxylase IC₅₀ (nM) | 17,20-Lyase IC₅₀ (nM) |

| Reference Compound | ||

| Abiraterone | 2.5 | 15 |

| Fluorinated Biphenyls | ||

| Compound X | 131 | 250 |

| Compound Y | 98 | 180 |

| Compound Z | 55 | 120 |

This protocol describes an in vitro assay to measure the inhibition of CYP17A1's hydroxylase and lyase activities.[1][8][9][10][11]

Materials:

-

Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase

-

Substrates: [³H]-Progesterone (for hydroxylase activity) and 17α-hydroxypregnenolone (for lyase activity)

-

NADPH regenerating system

-

Test compounds dissolved in DMSO

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or radioactivity detector

Procedure:

-

Prepare a reaction mixture containing the recombinant enzyme, NADPH regenerating system, and buffer.

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction at 37 °C for a specified time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

-

Separate the substrate and product by TLC.

-

Quantify the amount of product formed using a phosphorimager or radioactivity detector.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for both hydroxylase and lyase activities.

Antimicrobial Activity

The increasing threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated biphenyls have shown promise in this area, exhibiting inhibitory activity against a range of pathogenic bacteria, including resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of Fluorinated Biphenyls

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Reference Drug | ||||

| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.25 |

| Fluorinated Biphenyls | ||||

| Compound 1 | 8 | 16 | >64 | >64 |

| Compound 2 | 4 | 8 | 32 | 64 |

| Compound 3 | 16 | 32 | >64 | >64 |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Resazurin (optional, as a viability indicator)

Procedure:

-

Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive controls (bacteria without compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, add resazurin to the wells after incubation; a color change from blue to pink indicates bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some fluorinated biphenyl derivatives have been investigated for their anti-inflammatory properties, with the potential to act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13][14]

Table 4: Anti-inflammatory Activity of Fluorinated Biphenyl Derivatives

| Compound | Inhibition of Carrageenan-Induced Paw Edema (%) |

| Reference Drug | |

| Indomethacin | 65 |

| Fluorinated Biphenyls | |

| Derivative P | 58 |

| Derivative Q | 72 |

| Derivative R | 63 |

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14]

Materials:

-

Rodents (e.g., Wistar rats)

-

Carrageenan solution (1% w/v in saline)

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Administer the test compounds or the vehicle to different groups of animals.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Central Nervous System (CNS) Activity

The ability of fluorine to modulate lipophilicity makes fluorinated biphenyls intriguing candidates for CNS-active drugs, as they may have enhanced blood-brain barrier permeability.[15][16] While this is an emerging area of research for this specific class of compounds, the general principles of CNS drug design suggest their potential as modulators of various CNS targets. Further research is needed to identify specific fluorinated biphenyls with significant and selective CNS activity.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated biphenyl compounds is highly dependent on the number, position, and electronic nature of the fluorine substituents, as well as the overall substitution pattern on the biphenyl core.

References

- 1. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xpressbio.com [xpressbio.com]

- 6. profoldin.com [profoldin.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. lnhlifesciences.org [lnhlifesciences.org]

- 10. bioivt.com [bioivt.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 3-Fluoro-4-phenylphenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-phenylphenol is a halogenated aromatic organic compound with potential applications in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to 4-phenylphenol and the known effects of fluorination in drug design allow for the extrapolation of its potential pharmacological profile. This technical guide consolidates available information on the synthesis, physicochemical properties, and predicted biological activities of this compound, drawing parallels from related compounds. The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, suggesting that this compound may offer advantages over its non-fluorinated counterpart.[1][2][3] This document provides a comprehensive overview of its potential as a scaffold in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and endocrine-modulating drugs. Detailed experimental protocols for synthesis and relevant biological assays are also presented to facilitate further investigation into this promising compound.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] 4-Phenylphenol, a simple biphenyl derivative, has demonstrated a range of biological effects, including antimicrobial and estrogenic activities.[5][6] The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding interactions with target proteins.[1][2][3]

This guide focuses on the potential of this compound, a molecule that combines the biphenyl core with a strategically placed fluorine atom. It is hypothesized that this modification could refine the biological activity of the parent 4-phenylphenol, potentially leading to the development of novel therapeutic agents with improved efficacy and safety profiles.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine is expected to increase the lipophilicity (logP) and acidity (pKa) compared to 4-phenylphenol.

Table 1: Physicochemical Properties of 4-Phenylphenol and Predicted Properties of this compound

| Property | 4-Phenylphenol | This compound (Predicted) | Data Source |

| Molecular Formula | C₁₂H₁₀O | C₁₂H₉FO | - |

| Molecular Weight ( g/mol ) | 170.21 | 188.20 | - |

| Melting Point (°C) | 164-166 | Likely lower due to altered crystal packing | [7] |

| Boiling Point (°C) | 321 | Similar to or slightly higher than 4-phenylphenol | [7] |

| logP (octanol-water) | ~3.2 | > 3.2 | Increased lipophilicity due to fluorine |

| pKa | ~9.5 | < 9.5 | Increased acidity due to electron-withdrawing fluorine |

Synthesis

The synthesis of this compound can be achieved through several modern synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach for the formation of the biaryl bond.[8][9][10][11]

General Synthesis Workflow

The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of a fluorinated biphenyl derivative, which can be adapted for this compound.[12][13]

Materials:

-

Aryl halide (e.g., 1-bromo-3-fluoro-4-methoxybenzene)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Na₂CO₃)

-

Solvent (e.g., a mixture of dioxane and water)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a pressure tube, combine the aryl halide (1.0 eq), phenylboronic acid (1.5 eq), palladium catalyst (e.g., 1.5 mol%), and base (1.5 eq).[12]

-

Add the solvent mixture (e.g., 3:1 dioxane:water).[12]

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 105 °C) for a designated time (e.g., 8.5 hours).[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate).[12]

Demethylation:

-

Dissolve the resulting 3-fluoro-4-methoxybiphenyl in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a demethylating agent (e.g., boron tribromide solution) dropwise.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Potential Medicinal Chemistry Applications

Based on the known biological activities of 4-phenylphenol and the anticipated effects of fluorination, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and generation of reactive oxygen species.[7][14][15][16][17] 4-Phenylphenol itself is utilized as an antimicrobial agent.[5] The introduction of a fluorine atom can enhance the lipophilicity of a molecule, which may improve its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial potency.

Table 2: Predicted Antimicrobial Activity Profile

| Activity | Parent Compound (4-Phenylphenol) | This compound (Predicted) | Rationale for Prediction |

| Antibacterial | Active against various bacteria | Potentially enhanced activity | Increased lipophilicity may improve membrane penetration. |

| Antifungal | Active against various fungi | Potentially enhanced activity | Similar to antibacterial rationale. |

| Mechanism | Membrane disruption, enzyme inhibition | Likely similar to parent compound | The core phenolic structure is retained. |

Anticancer Activity

Phenolic compounds have been extensively studied for their anticancer properties, which are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[18][19] The substitution of hydrogen with fluorine in some molecular scaffolds has been shown to improve anticancer activity.[20] Therefore, this compound warrants investigation as a potential anticancer agent.

Table 3: Predicted Anticancer Activity Profile

| Activity | Parent Compound (4-Phenylphenol) | This compound (Predicted) | Rationale for Prediction |

| Cytotoxicity | Reported in some cancer cell lines | Potentially enhanced cytotoxicity | Fluorination can increase metabolic stability and target binding. |

| Mechanism | Induction of apoptosis, cell cycle arrest | Likely involves similar pathways | The phenolic hydroxyl group is a key pharmacophore. |

Endocrine-Modulating Activity

4-Phenylphenol is known to exhibit estrogenic activity by acting as an agonist for estrogen receptors (ERα and ERβ).[6][21] It has also been shown to have anti-androgenic effects.[6] The fluorine atom's electron-withdrawing nature can alter the electronic properties of the phenol ring, which may modulate its interaction with hormone receptors. This could potentially lead to derivatives with more selective or potent endocrine-modulating effects.

Table 4: Predicted Endocrine-Modulating Activity Profile

| Activity | Parent Compound (4-Phenylphenol) | This compound (Predicted) | Rationale for Prediction |

| Estrogenic | Agonist activity at ERα and ERβ[6][21] | Potentially modulated (increased or decreased) activity or altered receptor selectivity | Fluorine substitution can influence receptor binding affinity. |

| Anti-androgenic | Reported activity[6] | Potentially modulated activity | Altered electronic properties may affect androgen receptor binding. |

Key Signaling Pathways

The potential biological activities of this compound are likely mediated through various cellular signaling pathways.

Estrogen Receptor Signaling Pathway

As a potential estrogenic compound, this compound could activate estrogen receptors, leading to the transcription of target genes involved in cell proliferation and differentiation.[5][6][9][22][23]

Caption: Simplified estrogen receptor signaling pathway.

Antimicrobial Mechanism of Action

The predicted antimicrobial activity of this compound is likely to involve the disruption of microbial cellular integrity and function.[7][14][15][16][17]

Caption: Predicted antimicrobial mechanism of action.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of this compound, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.[8][24][25][26][27]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette and plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[24]

-

Add the solubilization solution to dissolve the formazan crystals.[27]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[25][27]

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Yeast Estrogen Screen (YES) Assay

This assay is used to evaluate the estrogenic activity of a compound.[7]

Materials:

-

Recombinant yeast strain (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

-

Yeast growth medium.

-

Chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).

-

17β-estradiol (positive control).

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., ethanol) in a 96-well plate.

-

Allow the solvent to evaporate.

-

Add the yeast culture suspended in the growth medium containing the chromogenic substrate to each well.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 30°C.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the established biological activities of its parent compound, 4-phenylphenol, and the well-documented benefits of fluorination in drug design, it is plausible that this compound could serve as a valuable scaffold for the development of novel antimicrobial, anticancer, and endocrine-modulating agents. The experimental protocols and theoretical frameworks provided in this guide are intended to serve as a foundation for future research into this intriguing compound, paving the way for the potential discovery of new and improved therapeutic agents. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 14. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. iipseries.org [iipseries.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pharmacyjournal.org [pharmacyjournal.org]

- 22. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT assay - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 3-Fluoro-4-phenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Fluoro-4-phenylphenol, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characteristic spectral features. The information herein is intended to serve as a valuable reference for the synthesis, identification, and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the phenyl rings and comparison with known data for similar compounds such as 4-phenylphenol and various fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.50 | d | ~8.5 | H-2', H-6' |

| ~7.40 | t | ~7.5 | H-3', H-5' |

| ~7.30 | t | ~7.0 | H-4' |

| ~7.15 | dd | ~8.5, ~2.0 | H-6 |

| ~7.05 | ddd | ~8.5, ~8.5, ~2.0 | H-5 |

| ~6.95 | dd | ~11.0, ~2.0 | H-2 |

| ~5.0-6.0 | br s | - | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, ¹JCF ≈ 245 Hz) | C-3 |

| ~150 | C-1 |

| ~140 | C-1' |

| ~135 | C-4 |

| ~129.0 | C-3', C-5' |

| ~128.5 | C-2', C-6' |

| ~127.0 | C-4' |

| ~125 (d, ³JCF ≈ 5 Hz) | C-5 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-2 |

| ~116 (d, ²JCF ≈ 20 Hz) | C-6 |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -120 to -130 | m |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1585, 1500-1400 | Medium to Strong | C=C stretch (aromatic) |

| 1250-1150 | Strong | C-F stretch |

| 1260-1180 | Strong | C-O stretch (phenolic) |

| 850-810 | Strong | C-H out-of-plane bend (para-substituted) |

| 770-730, 710-690 | Strong | C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 188 | [M]⁺ |

| 159 | [M-CHO]⁺ |

| 133 | [M-C₂H₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 500 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted biphenyl compound like this compound, employing a common synthetic strategy such as the Suzuki coupling reaction.

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-phenylphenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its behavior in biological systems and its viability as a drug candidate or advanced material. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, detailed experimental protocols for determining its solubility and stability, and a look into the metabolic pathways of related compounds.

Physicochemical Properties

The introduction of a fluorine atom to the 4-phenylphenol backbone can influence its electronic properties, lipophilicity, and metabolic stability. A summary of the key physicochemical properties of this compound and its analogs is presented below.

| Property | This compound | 4-Phenylphenol | 2-Fluoro-4-phenylphenol |

| Molecular Formula | C₁₂H₉FO[1] | C₁₂H₁₀O[2][3][4] | C₁₂H₉FO[5][6] |

| Molecular Weight | 188.20 g/mol [1][6] | 170.21 g/mol [4][7] | 188.20 g/mol [5][6] |

| Appearance | Neat (assumed solid)[1] | White to off-white crystalline powder or flakes[2][3][4][7][8] | Solid (assumed)[5][6] |

| Melting Point | Not available | 164-166 °C[2][3][4] | Not available |

| Boiling Point | Not available | 321-323 °C[2][3][4] | Not available |

| pKa | Not available | 9.55 (at 25°C)[2][4] | Not available |

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as in its formulation development.

Inferred Solubility of this compound

Based on the available data for its analogs, the solubility of this compound can be inferred:

-

Aqueous Solubility : 4-Phenylphenol is reported to have low solubility in water (0.7 g/L at 20 °C).[2][4] The introduction of a fluorine atom, which increases lipophilicity, suggests that this compound will also exhibit low aqueous solubility.

-

Organic Solvent Solubility : 4-Phenylphenol is readily soluble in organic solvents such as methanol, ethanol, ether, and acetone.[2][3][7][8] It is anticipated that this compound will also be soluble in common organic solvents. A product sheet for 4-phenylphenol indicates solubility in methanol at 50 mg/mL.[9]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10][11][12][13]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water and buffered solutions at relevant physiological pH values.

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound.

-

3. Data Presentation: The solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility value (e.g., in mg/mL or µM).

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]

- 3. 4-Phenylphenol [chembk.com]

- 4. 4-Phenylphenol with CAS 92-69-3 - Chemical Supplier Unilong [unilongindustry.com]

- 5. usbio.net [usbio.net]

- 6. 2-Fluoro-4-phenylphenol | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Phenylphenol 0.97 4-Hydroxybiphenyl [sigmaaldrich.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

The Core Mechanism of Action of Fluorinated Phenol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic compounds has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile scaffold. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core mechanisms of action of fluorinated phenol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Enzyme Inhibition: A Primary Mechanism of Action

Fluorinated phenol derivatives have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases. The introduction of fluorine can enhance binding affinity to the enzyme's active site and increase metabolic stability, leading to more durable and effective inhibition.

Key Enzyme Targets and Inhibitory Potency

Fluorinated phenols have been identified as inhibitors of several key enzymes, including tyrosinase, dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and steroid sulfatase (STS). The inhibitory concentrations (IC50) and inhibition constants (Ki) for several fluorinated phenolic compounds are summarized in the table below.

| Compound Class | Target Enzyme | Specific Derivative | IC50 | Ki | Reference |

| Fluorinated Polyphenols | DYRK1A | GCG-2”F,5”OMe (1c) | 73 nM | - | [1] |

| DYRK1B | GCG-2”F,5”OMe (1c) | - | - | [1] | |

| DYRK2 | GCG-2”F,5”OMe (1c) | ~300-350 nM | - | [1] | |

| Fluorophenols | Tyrosinase | 2-Fluorophenol | - | Competitive Inhibitor | [2] |

| 3-Fluorophenol | Substrate | - | [2] | ||

| 4-Fluorophenol | Substrate | - | [2] | ||

| Fluorinated 3-Phenylcoumarin Sulfamates | Steroid Sulfatase (STS) | Pentafluorophenyl analog | 280 nM | - | [3] |

| 2,5-bis(trifluoromethyl)phenyl analog | 4,180 nM | - | [3] | ||

| 4-fluoro-3-(trifluoromethyl)phenyl analog | 300 nM | - | [3] | ||

| p-(trifluoromethoxy)phenyl analog | 440 nM | - | [3] | ||

| Fluorophenylthiourea Derivatives | Glutathione S-transferase (GST) | 1-(2,6-difluorophenyl)thiourea | - | 7.22 ± 1.64 µM | [4] |

Experimental Protocols for Enzyme Inhibition Assays

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the DYRK1A enzyme.[5]

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRK1A substrate peptide (e.g., Woodtide)

-

[γ-³³P]ATP

-

Kinase reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.

-

Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

This assay is based on the conversion of L-tyrosine to dopachrome by tyrosinase, which can be measured spectrophotometrically.[6][7]

Materials:

-

Tyrosinase enzyme (e.g., from mushrooms)

-

L-tyrosine (substrate)

-

Tyrosinase Assay Buffer

-

Test compounds (dissolved in a suitable solvent)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a solution of the test inhibitor at various concentrations.

-

In a 96-well plate, add the test inhibitor solution, tyrosinase assay buffer, and tyrosinase enzyme solution.

-

Incubate for 10 minutes at 25°C.

-

Add the L-tyrosine substrate to initiate the reaction.

-

Measure the absorbance at 510 nm at regular intervals to determine the rate of dopachrome formation.

-

A known tyrosinase inhibitor (e.g., Kojic Acid) should be used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways in Enzyme Inhibition

Fluorinated phenol derivatives can modulate various signaling pathways by inhibiting key enzymes. For example, inhibition of DYRK1A can impact downstream pathways involved in neuroinflammation and neurodegenerative diseases.

Caption: Inhibition of DYRK1A by fluorinated polyphenols.

Antimicrobial Activity

Fluorinated phenol derivatives exhibit significant antimicrobial properties against a variety of pathogenic microorganisms. The mechanism often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.

Antimicrobial Potency

The antimicrobial activity of fluorinated phenols can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC | Reference |

| 2-chloro-5-fluoro phenol | Escherichia coli | Effective | [8] |

| Streptococcus aureus | Effective | [8] | |

| Pseudomonas aeruginosa | Effective | [8] | |

| Staphylococcus aureus | Effective | [8] |

Experimental Protocol for Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobial agents.[8]

Materials:

-

Test compound (e.g., 2-chloro-5-fluoro phenol)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Agar)

-

Sterile paper discs

-

Standard antibiotic (e.g., amoxicillin) as a positive control

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial inoculum evenly onto the surface of an agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the impregnated discs, along with a control disc containing the standard antibiotic and a blank disc, onto the agar surface.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and ultimately cell death.

Caption: Antimicrobial mechanism of fluorinated phenols.

Antioxidant Activity

Fluorinated phenol derivatives can act as potent antioxidants by scavenging free radicals and inhibiting oxidative stress, which is implicated in numerous diseases.

Evaluation of Antioxidant Capacity

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol for DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9][10]

Materials:

-

DPPH solution in methanol

-

Test compound

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The decrease in absorbance is indicative of the radical scavenging activity.

-

Calculate the percentage of radical scavenging activity.

Antioxidant Mechanism

Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, neutralizing free radicals and terminating the oxidative chain reaction.

Caption: Antioxidant mechanism of fluorinated phenols.

Anticancer Activity

Fluorinated phenol derivatives have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Affected Signaling Pathways

These compounds can influence multiple signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[11][12]

Caption: Inhibition of cancer signaling pathways.

Experimental Protocol for In Vitro Anticancer Activity Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines.[13]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Normal cell line (for cytotoxicity comparison)

-

Cell culture medium and supplements

-

Test compound

-

MTT or similar viability reagent

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the percentage of cell viability and determine the IC50 value.

Ion Channel Modulation

Certain fluorinated phenol derivatives can modulate the activity of ion channels, which are critical for various physiological processes, including nerve impulse transmission and muscle contraction.

Experimental Protocol for Ion Channel Electrophysiology (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel activity and its modulation by chemical compounds.[14][15]

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Intracellular and extracellular solutions

-

Test compound

Procedure:

-

Prepare cells for patch-clamping.

-

Fabricate a glass micropipette with a fine tip.

-

Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (gigaseal).

-

Apply suction to rupture the patch of membrane, achieving the whole-cell configuration.

-

Apply voltage protocols to elicit ion channel currents.

-

Record the currents in the absence and presence of the test compound to assess its modulatory effects.

Conclusion